6-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-5-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-5-sulfonamide typically involves the reaction of 6-fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole with sulfonamide derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzoxaborole derivatives .
Scientific Research Applications
6-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antifungal and antibacterial properties, particularly in treating onychomycosis (fungal nail infection).
Mechanism of Action
The mechanism of action of 6-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-5-sulfonamide involves inhibiting specific enzymes. For instance, it can inhibit leucyl-tRNA synthetase, an enzyme crucial for protein synthesis in fungi. By binding to the enzyme’s active site, the compound prevents the proper functioning of the enzyme, leading to the inhibition of fungal growth .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Known for its antifungal properties.
1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid: Studied for its antibacterial activity
Uniqueness
6-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-5-sulfonamide is unique due to its sulfonamide group, which enhances its solubility and bioavailability. This makes it a promising candidate for developing new antifungal and antibacterial agents .
Properties
Molecular Formula |
C7H7BFNO4S |
---|---|
Molecular Weight |
231.01 g/mol |
IUPAC Name |
6-fluoro-1-hydroxy-3H-2,1-benzoxaborole-5-sulfonamide |
InChI |
InChI=1S/C7H7BFNO4S/c9-6-2-5-4(3-14-8(5)11)1-7(6)15(10,12)13/h1-2,11H,3H2,(H2,10,12,13) |
InChI Key |
LFOFIUZICYMFGN-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC(=C(C=C2CO1)S(=O)(=O)N)F)O |
Origin of Product |
United States |
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